3-Anilino-2-cyano-3-mercaptoacrylamide
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Overview
Description
3-Anilino-2-cyano-3-mercaptoacrylamide is a chemical compound with the molecular formula C10H9N3OS and a molecular weight of 219.26 g/mol It is known for its unique structure, which includes an aniline group, a cyano group, and a mercaptoacrylamide moiety
Preparation Methods
The synthesis of 3-Anilino-2-cyano-3-mercaptoacrylamide typically involves the reaction of aniline with cyanoacetic acid and thiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Anilino-2-cyano-3-mercaptoacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The aniline group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Anilino-2-cyano-3-mercaptoacrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Anilino-2-cyano-3-mercaptoacrylamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
3-Anilino-2-cyano-3-mercaptoacrylamide can be compared with other similar compounds, such as:
3-Anilino-2-cyano-3-mercaptoacrylic acid: Similar structure but with a carboxylic acid group instead of an amide group.
3-Anilino-2-cyano-3-mercaptoacrylonitrile: Similar structure but with a nitrile group instead of an amide group.
This compound derivatives: Various derivatives with different substituents on the aniline or mercaptoacrylamide moieties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3OS |
---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
(E)-3-anilino-2-cyano-3-sulfanylprop-2-enamide |
InChI |
InChI=1S/C10H9N3OS/c11-6-8(9(12)14)10(15)13-7-4-2-1-3-5-7/h1-5,13,15H,(H2,12,14)/b10-8+ |
InChI Key |
JIQJAFZGFLHONQ-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=C(/C#N)\C(=O)N)/S |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C(C#N)C(=O)N)S |
Origin of Product |
United States |
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